molecular formula C19H23NO3S B2696650 2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide CAS No. 1207055-09-1

2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

Cat. No. B2696650
CAS RN: 1207055-09-1
M. Wt: 345.46
InChI Key: XNIOKQHCLFRVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis process for this compound is not detailed in the available literature, it may involve complex organic synthesis methods. For instance, the synthesis of 2H-Pyrans, a structural motif present in the compound, has been discussed in the literature . It involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .

Scientific Research Applications

Pharmaceutical Research and Drug Development

Chemical Synthesis and Organic Chemistry

Biological Studies and Biochemistry

Materials Science and Polymer Chemistry

Environmental Chemistry and Pesticide Development

Medicinal Chemistry and Targeted Therapies

Safety and Hazards

While specific safety and hazard information for this compound is not available, general safety practices for handling organic compounds should be followed. This includes wearing appropriate personal protective equipment, avoiding direct skin contact, and preventing inhalation of vapors .

properties

IUPAC Name

2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-15(23-16-6-3-2-4-7-16)18(21)20-14-19(9-11-22-12-10-19)17-8-5-13-24-17/h2-8,13,15H,9-12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIOKQHCLFRVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1(CCOCC1)C2=CC=CS2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propanamide

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